Clobazam-d5 is a deuterated form of clobazam, a medication primarily used as an adjunctive treatment for various seizure disorders, particularly Lennox-Gastaut syndrome. Clobazam belongs to the 1,5-benzodiazepine class of drugs and is recognized for its anxiolytic and anticonvulsant properties. The introduction of deuterium atoms in clobazam-d5 enhances its pharmacokinetic profile and stability, making it a valuable compound in scientific research and clinical applications .
Clobazam-d5 is synthesized from clobazam through the incorporation of deuterium, typically using catalytic hydrogen-deuterium exchange methods. It is classified as a small molecule and falls under the category of approved pharmaceuticals. The compound is identified by its CAS number 129973-76-8 and has a molecular formula of C₁₆H₈D₅ClN₂O₂ .
The synthesis of clobazam-d5 involves several key steps that integrate deuterium into the clobazam structure. The primary method used is catalytic hydrogen-deuterium exchange, where deuterium gas (D₂) is reacted with clobazam in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
The molecular structure of clobazam-d5 features a benzodiazepine core with specific modifications due to the presence of deuterium. The compound retains the essential pharmacophore responsible for its therapeutic effects while providing isotopic labeling for research purposes.
Clobazam-d5 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
The mechanism of action for clobazam-d5 mirrors that of clobazam, primarily functioning as a positive allosteric modulator at the gamma-aminobutyric acid A receptor. This interaction enhances GABAergic transmission, leading to increased chloride conductance in neurons, which results in neuronal hyperpolarization and decreased excitability .
Property | Value |
---|---|
Molecular Formula | C₁₆H₈D₅ClN₂O₂ |
Molecular Weight | 305.77 g/mol |
Density | 1.363 g/cm³ |
Boiling Point | 601.8 °C |
Flash Point | 317.7 °C |
Clobazam-d5 is utilized primarily in scientific research to study the pharmacokinetics and metabolic pathways of clobazam without interference from its metabolites. It serves as an important tool in clinical studies aimed at understanding the drug's efficacy and safety profile in treating seizure disorders and anxiety-related conditions . Additionally, it may be used in bioequivalence studies to compare different formulations containing clobazam.
Clobazam-d5 (CAS 129973-76-8) features site-specific deuteration at the phenyl ring of the clobazam structure, where five hydrogen atoms (positions 2,3,4,5,6) are replaced by deuterium ( [1] [6] [8]). This strategic placement minimizes molecular distortion while enabling metabolic stability studies. The molecular formula is C₁₆H₈D₅ClN₂O₂ (molecular weight: 305.77 g/mol), with the deuterium atoms incorporated prior to benzodiazepine ring formation to ensure isotopic integrity [9].
Synthesis begins with deuterated benzene precursors (e.g., bromobenzene-d₅ or iodobenzene-d₅), which undergo nucleophilic substitution or transition-metal catalyzed coupling to form the C–C bond between the phenyl ring and the benzodiazepine core. Key reactions include:
Table 1: Position-Specific Labeling in Clobazam-d5
Position | Atom Type | Deuteration Method | Significance |
---|---|---|---|
Phenyl ring (2,3,4,5,6) | Aromatic H → D | Precursor deuteration | Avoids metabolic cleavage |
Benzo-diazepine core | Undeuterated | Post-cyclization | Maintains pharmacological activity |
N-methyl group | Undeuterated | N/A | Excludes metabolic hotspots |
This approach capitalizes on the phenyl ring's role as the primary site for cytochrome P450-mediated oxidation. Deuterium substitution reduces the rate of 4'-hydroxylation, the major metabolic pathway of clobazam, thereby extending the half-life of the parent drug and its active metabolite N-desmethylclobazam-d₅ (CAS 129973-75-7) [3] [4].
Two dominant synthetic strategies exist for Clobazam-d5 production: pre-cyclization deuteration (Pathway A) and post-synthesis H/D exchange (Pathway B). Pathway A predominates in commercial synthesis due to superior isotopic purity (>95% by HPLC) and scalability [6] [8].
Pathway A: Cyclization with Deuterated Precursors
Pathway B: Direct H/D Exchange
Table 2: Synthetic Pathway Comparison
Parameter | Pre-cyclization Deuteration | Post-synthesis H/D Exchange |
---|---|---|
Isotopic Purity | >99.5 atom % D | 85-92 atom % D |
Key Step | Suzuki coupling | Catalytic exchange |
Scalability | Kilogram-scale feasible | Limited to gram-scale |
Impurities | <0.5% non-deuterated | Multiple deuteration isomers |
Regulatory Suitability | Qualified reference standard | Research use only |
Pathway A provides chemoselective deuteration essential for pharmaceutical reference standards, while Pathway B is primarily of academic interest due to poor regiocontrol [1] [9].
The synthesis of Clobazam-d5 faces three key purification challenges: isotopologue separation, solvent isotope effects, and metabolite interference. During ring closure, the deuterated phenyl moiety induces subtle changes in crystallization kinetics, often leading to co-precipitation of non-deuterated impurities. Advanced purification techniques include:
Solvent isotope effects significantly impact reaction kinetics:
Table 3: Purification Parameters for Key Intermediates
Intermediate | Major Impurity | Removal Technique | Purity Target |
---|---|---|---|
2-Amino-5-chlorobenzophenone-d₅ | Non-deuterated isomer | Fractional crystallization | >99.0% |
Benzodiazepine-d₅ lactam | Ring-opened byproduct | Silica gel chromatography | >98.5% |
Crude Clobazam-d₅ | N-desmethyl metabolite | Preparative HPLC | >99.5% |
Metabolite interference is particularly challenging as N-desmethylclobazam-d₅ (CAS 129973-75-7) co-elutes with residual solvents in conventional GC-MS. LC-MS/MS with deuterated internal standards (e.g., oxazepam-d₅) provides the required specificity for analytical method validation [4] [5]. Strict control of reaction temperature (<5°C during methylation) prevents N-demethylation, while anhydrous conditions minimize hydrolytic ring opening [9].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6